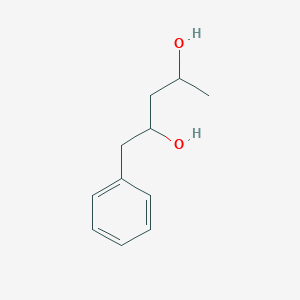
1-Phenylpentane-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylpentane-2,4-diol is an organic compound with the molecular formula C11H16O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a phenyl group and a pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylpentane-2,4-diol can be synthesized through several methods. One common approach involves the reduction of 1-phenylpentane-2,4-dione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding diketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylpentane-2,4-diol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.
Major Products Formed:
Oxidation: Formation of 1-phenylpentane-2,4-dione.
Reduction: Formation of 1-phenylpentane.
Substitution: Formation of 1-phenylpentane-2,4-dichloride or 1-phenylpentane-2,4-dibromide.
Scientific Research Applications
1-Phenylpentane-2,4-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenylpentane-2,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
2,4-Pentanediol: Similar structure but lacks the phenyl group, leading to different chemical properties and applications.
1-Phenyl-1,5-pentanediol: Another diol with a phenyl group but different hydroxyl group positions, resulting in distinct reactivity and uses.
Uniqueness: 1-Phenylpentane-2,4-diol is unique due to the specific positioning of its hydroxyl groups and the presence of a phenyl group, which imparts unique chemical and physical properties. This makes it valuable for specific applications where these characteristics are advantageous .
Properties
CAS No. |
547750-76-5 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1-phenylpentane-2,4-diol |
InChI |
InChI=1S/C11H16O2/c1-9(12)7-11(13)8-10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3 |
InChI Key |
BJXVJIYNJOGHSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(CC1=CC=CC=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















